2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one
Description
The compound 2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one features a pyrazolone core substituted with a 4-fluorophenyl group at position 2 and a tetrazole-thioether moiety at position 3. The pyrazolone ring is a well-known pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anti-tubercular (anti-TB) activities . The tetrazole group enhances metabolic stability and bioavailability, while the sulfanyl methyl (-SCH2-) linker introduces conformational flexibility. The 4-fluorophenyl substituent likely contributes to lipophilicity and target binding, as seen in structurally related anti-TB agents .
Properties
Molecular Formula |
C17H13FN6OS |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13FN6OS/c18-12-6-8-15(9-7-12)23-16(25)10-13(20-23)11-26-17-19-21-22-24(17)14-4-2-1-3-5-14/h1-10,20H,11H2 |
InChI Key |
GYMDXPLIRIWKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)N(N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Mechanisms
Relevant reaction pathways include:
2.1 Nucleophilic Substitution
Thioamide intermediates (e.g., 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) can undergo nucleophilic substitution with electrophilic partners (e.g., bromoacetyl derivatives) to form thioether bonds .
2.2 Knoevenagel-Michael Addition
This tandem reaction involves:
-
Knoevenagel Condensation : Formation of α,β-unsaturated carbonyl intermediates.
-
Michael Addition : Nucleophilic attack on the α,β-unsaturated system by enolates or hydrazines .
2.3 Cyclization Reactions
Formation of the pyrazolone core typically involves cyclization of β-ketoester-hydrazine adducts under acidic or basic conditions .
Structural Analysis
Key structural features and their implications include:
3.1 Intermolecular Interactions
-
C—H⋯O/N Bonds : Weak hydrogen bonds (e.g., C⋯O distances ~2.8 Å) and C—H⋯N contacts (C⋯N ~3.5 Å) stabilize crystal lattices .
-
Parallel Aromatic Stacking : Fluorophenyl and chromenonyl groups exhibit parallel stacking (centroid separations ~3.8–4.1 Å) .
3.2 Rotational Disorder
Methyl groups in such derivatives often exhibit rotational disorder due to weak steric constraints, as observed in X-ray crystallography .
Functionalization Trends
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolone Derivatives with Anti-TB Activity
Pyrazolone derivatives with halogenated aryl groups and heterocyclic appendages have shown promising anti-TB activity. For example:
- 4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone exhibits an MIC of 1.6 µM against Mycobacterium tuberculosis (Mtb) H37Rv .
- 1,5-Dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogs demonstrate activity against both Mtb H37Rv and isoniazid-resistant strains .
Comparison :
The target compound shares the 4-fluorophenyl-pyrazolone scaffold but replaces the oxadiazole or naphthyl groups with a tetrazole-thioether. This substitution may alter solubility, metabolic stability, and target interactions. The tetrazole’s electron-withdrawing nature and sulfur atom could enhance binding to metal-dependent enzymes (e.g., Mtb catalase-peroxidase) .
Thiazole and Tetrazole Hybrids
Compounds 4 and 5 from (thiazole-pyrazole-triazole hybrids) exhibit structural similarities:
- 4-(4-Chlorophenyl/4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Crystallography: Triclinic system (P-1 symmetry), planar conformation except for one perpendicular fluorophenyl group . Activity: Not explicitly reported, but the triazole-thiazole framework is associated with antimicrobial properties.
The retained fluorophenyl groups suggest shared pharmacokinetic advantages (e.g., enhanced membrane penetration).
Thiadiazole Derivatives
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ():
- Conformation : Butterfly-shaped, with thiadiazole and phenyl rings nearly coplanar (dihedral angles: 0.8–0.9°).
- Crystallography: Monoclinic system (a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, β = 96.084°) .
Comparison :
The target compound’s pyrazolone core is less rigid than the thiadiazole system, allowing greater conformational adaptability. The sulfanyl methyl group may facilitate interactions with hydrophobic enzyme pockets compared to the disulfide linkage in the thiadiazole derivative.
Crystallography :
- While direct data for the target compound are unavailable, SHELXL () and ORTEP-3 () are standard tools for refining structures of analogous compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can regioselectivity be controlled?
- Methodology : Begin with a Knorr-type pyrazole synthesis using β-keto esters or hydrazine derivatives. For the tetrazole-sulfanyl moiety, employ a nucleophilic substitution reaction between a thiol-containing tetrazole (e.g., 1-phenyl-1H-tetrazole-5-thiol) and a bromomethylpyrazole intermediate. Regioselectivity in pyrazole formation can be controlled using electron-withdrawing substituents (e.g., 4-fluorophenyl) to direct cyclization, as seen in analogous fluorophenyl-pyrazole syntheses .
- Key Considerations : Monitor reaction temperature (80–120°C) and use polar aprotic solvents (DMF, DMSO) to enhance thiol reactivity. Confirm regiochemistry via -NMR (e.g., coupling patterns of pyrazole protons) .
Q. How should spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- NMR :
- -NMR: Identify pyrazole C-H protons (δ 6.5–7.5 ppm), fluorophenyl aromatic protons (δ 7.0–7.4 ppm), and methylene protons (S-CH, δ 3.8–4.2 ppm).
- -NMR: A singlet near δ -110 ppm confirms the para-fluorophenyl group .
- IR : Look for C=O stretching (~1700 cm) in the pyrazol-3-one ring and C-F stretching (1200–1150 cm).
- MS : ESI-MS should show [M+H] with accurate mass matching the molecular formula (e.g., calculated for CHFNOS: 393.09 g/mol).
Q. What purification methods are effective for isolating this compound?
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers. Recrystallization from ethanol/water mixtures improves purity, leveraging differences in solubility between the pyrazol-3-one core and tetrazole-sulfanyl side chain .
Advanced Research Questions
Q. How can contradictions between experimental and computational crystallographic data be resolved?
- Case Study : Single-crystal X-ray diffraction (SC-XRD) data (e.g., bond lengths: C-S = 1.75–1.80 Å, C=O = 1.22–1.25 Å) may conflict with DFT-optimized geometries. Reconcile discrepancies by refining computational parameters (e.g., basis sets: B3LYP/6-311+G(d,p)) and accounting for crystal packing effects (e.g., hydrogen bonds in the bc plane, as in ).
- Validation : Compare experimental vs. simulated powder XRD patterns to assess phase purity.
Q. What experimental design (DoE) approaches optimize reaction yield and selectivity?
- Factors : Residence time (2–10 min), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2 tetrazole:pyrazole).
- Response Surface Modeling : Use a central composite design to identify optimal conditions (e.g., 85°C, 6 min, 1:1.1 ratio).
Q. What mechanistic insights explain the formation of the tetrazole-sulfanyl linkage?
- The reaction proceeds via an S2 mechanism, where the tetrazole thiolate anion attacks the electrophilic methylene carbon. Steric hindrance from the 1-phenyltetrazole group slows competing side reactions (e.g., oxidation to disulfides). Confirm intermediates using LC-MS and kinetic studies (pseudo-first-order conditions) .
Q. How can computational methods predict biological activity based on structural features?
- Docking Studies : Use the crystal structure (monoclinic, P2/c, a = 17.26 Å, β = 91.14° ) to model interactions with targets (e.g., cyclooxygenase-2). The fluorophenyl and tetrazole groups may enhance binding via hydrophobic and π-π interactions. Validate predictions with enzyme inhibition assays.
Notes
- Avoid commercial sources (e.g., ) and prioritize peer-reviewed methodologies.
- Structural analogs (e.g., ) provide validated protocols for synthesis and analysis.
- Advanced questions emphasize interdisciplinary approaches (e.g., crystallography, DoE, computational modeling) to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
